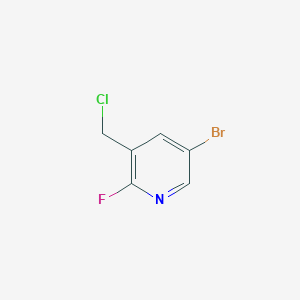

5-Bromo-3-chloromethyl-2-fluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-3-chloromethyl-2-fluoropyridine is a chemical compound with the molecular formula C6H4BrClFN . It is stored at a temperature of 2-8°C in an inert atmosphere .

Molecular Structure Analysis

The molecular weight of this compound is 224.46 . The InChI code for this compound is 1S/C6H4BrClFN/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,2H2 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not well documented, related compounds have been involved in various reactions. For example, 2-Bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl .Applications De Recherche Scientifique

Chemoselective Functionalization

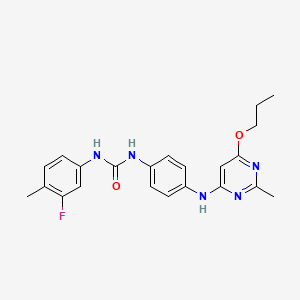

The chemoselective functionalization of 5-bromo-3-chloromethyl-2-fluoropyridine showcases its utility in synthetic chemistry, particularly in catalytic amination. Research demonstrates that under catalytic conditions with palladium catalysis and specific bases, the bromide substitution product is favored with both secondary amines and primary anilines. This selectivity reverses in the absence of palladium catalysis, preferring substitution at the chloro position. Moreover, selective substitution of the fluoro group under SNAr conditions to achieve dihalo adducts illustrates the compound's versatility in creating complex molecules (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Pentasubstituted Pyridines

This compound serves as a precursor in the synthesis of pentasubstituted pyridines, highlighting its significance in medicinal chemistry. A study elaborates on the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, utilizing halogen dance reactions. This process enables the generation of pyridines with desired functionalities, indicating the compound's role in diversifying chemical libraries for drug development and other applications (Wu, Porter, Frennesson, & Saulnier, 2022).

Suzuki Coupling Reactions

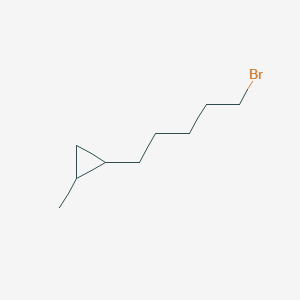

The compound is instrumental in Suzuki coupling reactions, a cornerstone in organic chemistry for forming carbon-carbon bonds. Research into 5-bromo-2-fluoro-3-pyridylboronic acid, prepared from this compound, underlines its utility in creating 3,5-disubstituted 2-fluoropyridines. These reactions yield products with high efficiency, showcasing the compound's role in constructing complex molecules crucial for pharmaceuticals and material science (Sutherland & Gallagher, 2003).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye damage, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

5-bromo-3-(chloromethyl)-2-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBBUNAIOJHELV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-5-((3,4-dimethylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2535597.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2535598.png)

![Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2535601.png)

![N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2535608.png)

![2-((4-bromophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2535611.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2535612.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-(4-methylphenyl)-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate](/img/structure/B2535614.png)

![5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2535616.png)

![N-cyclohexyl-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2535619.png)